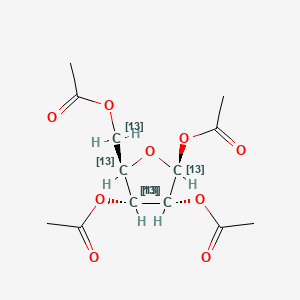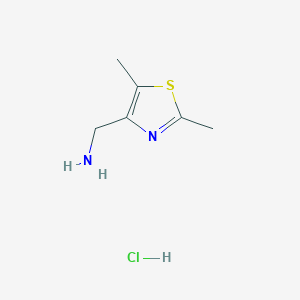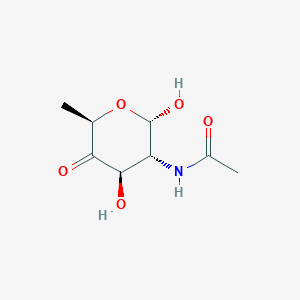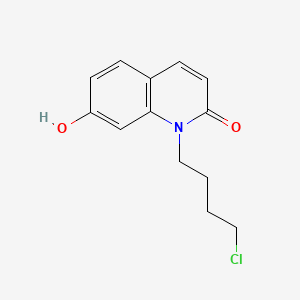
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is a chemically modified sugar derivative. It is an acetylated form of beta-D-ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced with acetyl groups. This compound is often used as a precursor in the synthesis of nucleosides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 can be synthesized through the acetylation of beta-D-ribofuranose. The process involves the reaction of beta-D-ribofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the acetylation of nucleosides followed by crystallization. The process includes the degradation of nucleotides, acetylation, and subsequent crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-ribofuranose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Beta-D-ribofuranose.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 involves its conversion to beta-D-ribofuranose through hydrolysis. The beta-D-ribofuranose can then participate in various biochemical pathways, including nucleoside synthesis. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl beta-D-Ribofuranose: Similar structure but with acetylation at the 4th position instead of the 5th.
1,2,3,5-Tetra-O-benzoyl beta-D-Ribofuranose: Similar structure but with benzoyl groups instead of acetyl groups.
Uniqueness
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in nucleoside synthesis and other biochemical applications .
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
323.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1/i5+1,10+1,11+1,12+1,13+1 |
InChI Key |
IHNHAHWGVLXCCI-SKYAMXHWSA-N |
Isomeric SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)



![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)


